molecular formula C10H8ClNOS B2435755 2-Chloro-4-(phenoxymethyl)-1,3-thiazole CAS No. 1872492-22-2

2-Chloro-4-(phenoxymethyl)-1,3-thiazole

Cat. No.: B2435755
CAS No.: 1872492-22-2
M. Wt: 225.69
InChI Key: XOILJEMMUXZRLX-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenoxymethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the second position and a phenoxymethyl group at the fourth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole typically involves the reaction of 2-chlorothiazole with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(phenoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, such as amines or thiols, to form substituted thiazoles.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substituted Thiazoles: Formed by nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed by oxidation reactions.

    Thiazolidine Derivatives: Formed by reduction reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It has been investigated for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)-1,3-thiazole
  • 2-Chloro-4-(methylthio)-1,3-thiazole
  • 2-Chloro-4-(phenyl)-1,3-thiazole

Uniqueness

2-Chloro-4-(phenoxymethyl)-1,3-thiazole is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar thiazole derivatives and may contribute to its specific applications and activities.

Properties

IUPAC Name

2-chloro-4-(phenoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILJEMMUXZRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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